molecular formula C13H12N2O B3059286 3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one CAS No. 96546-38-2

3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one

Cat. No.: B3059286
CAS No.: 96546-38-2
M. Wt: 212.25 g/mol
InChI Key: AIBOXMAFFRVADJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one is a chemical compound with the molecular formula C13H12N2O . It has been studied as a human neutrophil elastase (HNE) inhibitor . HNE is a serine protease implicated in the progression of inflammatory diseases, and inhibitors of HNE are of therapeutic interest .


Synthesis Analysis

The synthesis of 1,5,6,7-tetrahydro-4H-indazol-4-ones involves the condensation of 2-(tetrazolylacetyl)cyclohexane-1,3-diones with phenyl- or 4-fluorophenylhydrazines .


Molecular Structure Analysis

The structure and composition of the synthesized compounds were confirmed by 1H, 13C, 19F NMR spectroscopy methods . The 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold can appear in two possible tautomeric forms, and acylation/alkylation reactions lead to mixtures of two isomers, usually widely unbalanced, favoring one form .


Chemical Reactions Analysis

Iodination of 1,5,6,7-tetrahydro-4H-indazol-4-one using 1-chloromethyl­-4-fluoro-1,4-diazoniabicyclo [2.2.2]octane bis (tetra­fluoroborate) yields α-iodo derivative as the main product .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 212.253 . The 1H NMR spectrum shows various peaks corresponding to the different types of hydrogen atoms in the molecule .

Scientific Research Applications

Chemical Synthesis and Derivatives

3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one has been explored in the field of chemical synthesis, particularly in creating novel derivatives and compounds. For instance, novel spiro[indazole-5,3′-pyrazole] derivatives were synthesized through 1,3-dipolar cycloaddition with diphenylnitrilimine, demonstrating its utility in creating structurally diverse compounds (Ren, Kuang, & Li, 2018). Additionally, studies have highlighted its role in regioselective construction of 1,3-diaryl tetrahydroindazolones, showcasing its versatility in organic synthesis (Wang, Qing, Dai, Su, & Wang, 2018).

Computational and Theoretical Studies

Computational studies on the tautomerism of this compound derivatives have been conducted to understand their stability and structural properties. These studies involve various computational methods, ranging from semiempirical to density functional calculations, providing insights into the most stable tautomeric forms (Pérez Medina, López, & Claramunt, 2006).

Mechanism of Action

The compounds were found to be effective inhibitors of HNE, with Ki values in the low nanomolar range (6–35 nM) . They also demonstrated reasonable stability in aqueous buffer, with half-lives exceeding 1 hour .

Safety and Hazards

The compound is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The results suggest that the 1,5,6,7-tetrahydro-4H-indazol-4-one core is suitable for synthesizing effective HNE inhibitors, which could be used to develop new therapies for diseases involving excessive HNE .

Properties

IUPAC Name

3-phenyl-1,5,6,7-tetrahydroindazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c16-11-8-4-7-10-12(11)13(15-14-10)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIBOXMAFFRVADJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)C(=NN2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90448831
Record name 3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96546-38-2
Record name 3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one
Reactant of Route 2
Reactant of Route 2
3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one
Reactant of Route 3
3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one
Reactant of Route 4
Reactant of Route 4
3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.